5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide
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Overview
Description
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide is a heterocyclic compound that belongs to the triazolopyridine class. This compound is characterized by a fused ring structure that includes both triazole and pyridine rings. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with hydrobromic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding triazolopyridine oxides.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrobromide
- 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine derivatives
- 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide is unique due to its specific ring structure and the presence of both triazole and pyridine rings. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various research fields .
Properties
CAS No. |
2792200-46-3 |
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Molecular Formula |
C6H11BrN4 |
Molecular Weight |
219.08 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide |
InChI |
InChI=1S/C6H10N4.BrH/c7-6-9-8-5-3-1-2-4-10(5)6;/h1-4H2,(H2,7,9);1H |
InChI Key |
NWZAZDQLZOTHLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN=C2N)C1.Br |
Origin of Product |
United States |
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